2-((1,1-Dioxidotetrahydrothiophen-3-yl)(methyl)amino)-2-oxoethyl1H-indazole-3-carboxylate
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Overview
Description
2-((1,1-Dioxidotetrahydrothiophen-3-yl)(methyl)amino)-2-oxoethyl1H-indazole-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dioxidotetrahydrothiophenyl group, a methylamino group, and an indazole carboxylate moiety. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1-Dioxidotetrahydrothiophen-3-yl)(methyl)amino)-2-oxoethyl1H-indazole-3-carboxylate typically involves multiple stepsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-((1,1-Dioxidotetrahydrothiophen-3-yl)(methyl)amino)-2-oxoethyl1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol or amine compounds .
Scientific Research Applications
2-((1,1-Dioxidotetrahydrothiophen-3-yl)(methyl)amino)-2-oxoethyl1H-indazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be employed in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: It may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((1,1-Dioxidotetrahydrothiophen-3-yl)(methyl)amino)-2-oxoethyl1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((1,1-Dioxidotetrahydrothiophen-3-yl)amino)acetic acid
- N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
Uniqueness
2-((1,1-Dioxidotetrahydrothiophen-3-yl)(methyl)amino)-2-oxoethyl1H-indazole-3-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific scientific and industrial applications.
Properties
Molecular Formula |
C15H17N3O5S |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate |
InChI |
InChI=1S/C15H17N3O5S/c1-18(10-6-7-24(21,22)9-10)13(19)8-23-15(20)14-11-4-2-3-5-12(11)16-17-14/h2-5,10H,6-9H2,1H3,(H,16,17) |
InChI Key |
SLFCKHXJKDRNJC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)COC(=O)C2=NNC3=CC=CC=C32 |
Origin of Product |
United States |
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